molecular formula C10H15Cl2NO B1432738 1-(3-Chlorophenoxy)butan-2-amine hydrochloride CAS No. 223606-14-2

1-(3-Chlorophenoxy)butan-2-amine hydrochloride

Cat. No. B1432738
CAS RN: 223606-14-2
M. Wt: 236.13 g/mol
InChI Key: ODZPIZCYVDKJBY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)butan-2-amine hydrochloride, also known as 3-CPBA, is a chemical compound. It has a molecular weight of 236.14 and a molecular formula of C10H15Cl2NO .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClNO.ClH/c1-2-9(7-12)13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H .

Scientific Research Applications

Application in Solution-Phase Synthesis

1-(3-Chlorophenoxy)butan-2-amine hydrochloride is involved in the synthesis of various chemical compounds. A study demonstrated the use of butan-1-amine, a core compound, in coupling with carboxylic acids to form a minilibrary of compounds. These compounds showed cytotoxicity against specific cell lines, indicating potential applications in biomedical research (Chiang et al., 2009).

In Coordination Compounds and Dielectric Properties

A coordination compound with 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, a derivative of this compound, was synthesized and investigated for its dielectric properties. This highlights its potential use in materials science and electronics (Yang, 2006).

Application in Ion Chromatography

Ion chromatography techniques have been developed using related compounds, such as 1-(butylamino)-1-deoxy-D-glucitol, for purity testing in pharmaceuticals. This indicates the relevance of this compound in pharmaceutical analysis and quality control (Kersten, 1992).

Use in Synthesis of Chemoselective Compounds

Research demonstrates the use of related compounds, like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, for the chemoselective tert-butoxycarbonylation of amine hydrochlorides. This showcases the potential for this compound in selective chemical synthesis (Ouchi et al., 2002).

Application in Organic Synthesis and Photodegradation Studies

This compound plays a role in the preparation of other compounds, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which are used in organic synthesis and photodegradation studies. This indicates a broad spectrum of applications in organic chemistry and environmental science (Uneyama et al., 1983).

properties

IUPAC Name

1-(3-chlorophenoxy)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-9(12)7-13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZPIZCYVDKJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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